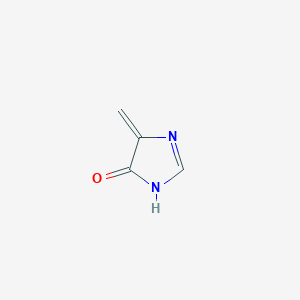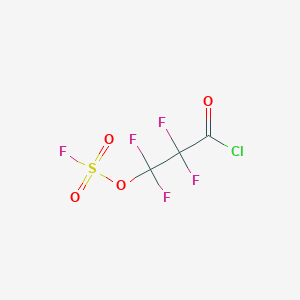![molecular formula C10H14Cl2SSi B14329202 {Chloro[(4-chlorophenyl)sulfanyl]methyl}(trimethyl)silane CAS No. 103559-17-7](/img/structure/B14329202.png)
{Chloro[(4-chlorophenyl)sulfanyl]methyl}(trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloro[(4-chlorophenyl)sulfanyl]methyl}(trimethyl)silane: is an organosilicon compound that features a silicon atom bonded to a chloro group, a trimethylsilyl group, and a [(4-chlorophenyl)sulfanyl]methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Chloro[(4-chlorophenyl)sulfanyl]methyl}(trimethyl)silane typically involves the reaction of [(4-chlorophenyl)sulfanyl]methyl chloride with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The starting materials are fed into the reactor, and the product is continuously removed, allowing for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: Chloro[(4-chlorophenyl)sulfanyl]methyl}(trimethyl)silane can undergo nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form the corresponding silane with a hydrogen atom replacing the chloro group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution: Products include various silyl ethers or silyl amines depending on the nucleophile used.
Oxidation: Products include sulfoxides and sulfones.
Reduction: The major product is the corresponding silane.
Aplicaciones Científicas De Investigación
Chemistry: Chloro[(4-chlorophenyl)sulfanyl]methyl}(trimethyl)silane is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds. It is also used in the synthesis of complex organosilicon compounds.
Biology and Medicine: While specific biological applications are less common, the compound’s derivatives may be explored for potential pharmaceutical applications due to their unique structural features.
Industry: In the materials science industry, this compound is used in the production of silicon-based materials, including coatings and adhesives. It is also used in the development of new polymers with enhanced properties.
Mecanismo De Acción
The mechanism of action of Chloro[(4-chlorophenyl)sulfanyl]methyl}(trimethyl)silane involves the reactivity of the silicon-chlorine bond. This bond is susceptible to nucleophilic attack, leading to the formation of various derivatives. The [(4-chlorophenyl)sulfanyl]methyl group can also participate in reactions, providing additional functionality to the compound.
Comparación Con Compuestos Similares
Chloromethyl(trimethyl)silane: Similar in structure but lacks the [(4-chlorophenyl)sulfanyl] group.
(Chloromethyl)dimethylphenylsilane: Contains a phenyl group instead of the trimethylsilyl group.
(Chloromethyl)trimethylsilane: Lacks the [(4-chlorophenyl)sulfanyl] group.
Uniqueness: Chloro[(4-chlorophenyl)sulfanyl]methyl}(trimethyl)silane is unique due to the presence of both the [(4-chlorophenyl)sulfanyl] group and the trimethylsilyl group. This combination provides distinct reactivity and potential for diverse applications in synthesis and materials science.
Propiedades
Número CAS |
103559-17-7 |
|---|---|
Fórmula molecular |
C10H14Cl2SSi |
Peso molecular |
265.27 g/mol |
Nombre IUPAC |
[chloro-(4-chlorophenyl)sulfanylmethyl]-trimethylsilane |
InChI |
InChI=1S/C10H14Cl2SSi/c1-14(2,3)10(12)13-9-6-4-8(11)5-7-9/h4-7,10H,1-3H3 |
Clave InChI |
IITXVAHTAPLNGJ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C(SC1=CC=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




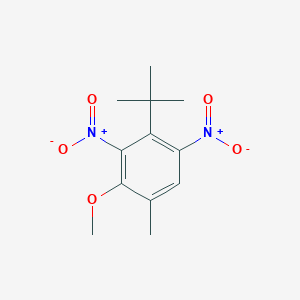

![4,4'-[Oxydi(ethane-2,1-diyl)]bis(2,6-dimethylmorpholine)](/img/structure/B14329144.png)
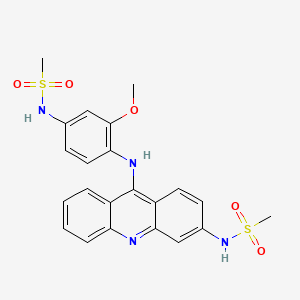
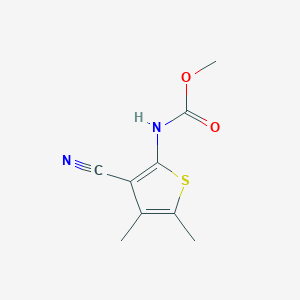

![[(1,2-Dichloroethenyl)selanyl]benzene](/img/structure/B14329167.png)


![Ethyl (2E)-[(propan-2-yl)imino]acetate](/img/structure/B14329181.png)
